2,4,6-Trimethyl-pyrimidine hydrate 2,4,6-Trimethyl-pyrimidine hydrate
Brand Name: Vulcanchem
CAS No.: 1858256-54-8
VCID: VC11666027
InChI: InChI=1S/C7H10N2.H2O/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H2
SMILES: CC1=CC(=NC(=N1)C)C.O
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2,4,6-Trimethyl-pyrimidine hydrate

CAS No.: 1858256-54-8

Cat. No.: VC11666027

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-pyrimidine hydrate - 1858256-54-8

Specification

CAS No. 1858256-54-8
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2,4,6-trimethylpyrimidine;hydrate
Standard InChI InChI=1S/C7H10N2.H2O/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H2
Standard InChI Key YORXLQBONWBORI-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C)C.O
Canonical SMILES CC1=CC(=NC(=N1)C)C.O

Introduction

Chemical Identity and Structural Features

2,4,6-Trimethyl-pyrimidine hydrate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The methyl substituents enhance steric and electronic effects, while hydration introduces stability through hydrogen bonding. The molecular formula is presumed to be C7H12N2OnH2O\text{C}_7\text{H}_{12}\text{N}_2\text{O} \cdot n\text{H}_2\text{O}, where nn represents the stoichiometric water content.

The crystal structure likely involves water molecules occupying interstitial sites, as observed in analogous pyrimidine hydrates . Computational models suggest that the methyl groups induce a planar conformation, while water coordination distorts the ring geometry slightly, affecting dipole moments .

Synthesis and Purification Strategies

Precursor Routes

The synthesis of 2,4,6-trimethyl-pyrimidine typically involves condensation reactions. For example, alkylation of pyrimidine with methyl halides under basic conditions yields trimethyl derivatives . A documented method for 2,4,6-trimethylpyridine (a pyridine analog) involves sulfuric acid-mediated crystallization in ethanol . By analogy, the pyrimidine hydrate could form via similar recrystallization in aqueous ethanol, where water molecules integrate during lattice formation .

Hydration Mechanisms

Hydration likely occurs during purification. In one protocol, crude 2,4,6-trimethylpyrimidine is dissolved in 95% industrial ethanol, treated with concentrated sulfuric acid to form a sulfate intermediate, and recrystallized. Subsequent alkaline hydrolysis liberates the free base, with water incorporation during neutralization . This method achieves purities exceeding 97% .

Physicochemical Properties

Thermal Stability

Data for the hydrate form remains sparse, but the anhydrous 2,4,6-trimethylpyrimidine exhibits a melting point near 170°C . Hydration likely reduces this value due to lattice disruptions. Thermogravimetric analysis (TGA) of analogous compounds shows water loss between 80–120°C .

Solubility and Spectral Data

The hydrate is expected to show enhanced solubility in polar solvents (e.g., water, ethanol) compared to the anhydrous form. Infrared (IR) spectroscopy of related pyrimidine hydrates reveals O–H stretches at 3200–3500 cm1^{-1} and ring vibrations at 1600–1400 cm1^{-1} . Nuclear magnetic resonance (NMR) spectra should display methyl proton signals at δ\delta 2.3–2.5 ppm and pyrimidine ring protons at δ\delta 7.0–8.5 ppm .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The methyl groups activate the pyrimidine ring toward electrophilic substitution. For instance, bromination at the 5-position occurs readily with N\text{N}-bromosuccinimide (NBS), forming 5-bromo-2,4,6-trimethylpyrimidine . Hydration may moderate reactivity by stabilizing transition states through hydrogen bonding .

Complexation and Catalysis

Pyrimidine derivatives often serve as ligands in coordination chemistry. The hydrate’s water molecules could participate in metal-ligand interactions, forming complexes with transition metals like Cu(II) or Fe(III) . Such complexes find applications in catalysis and materials science.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyrimidine derivatives are pivotal in drug design (e.g., antimetabolites, kinase inhibitors). The methyl groups in 2,4,6-trimethyl-pyrimidine hydrate enhance lipophilicity, potentially improving blood-brain barrier penetration .

Agricultural Chemistry

Trimethylpyrimidines are precursors to herbicides and fungicides. The hydrate’s solubility profile facilitates formulation in aqueous delivery systems .

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